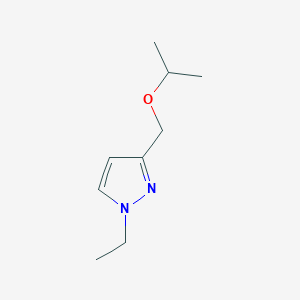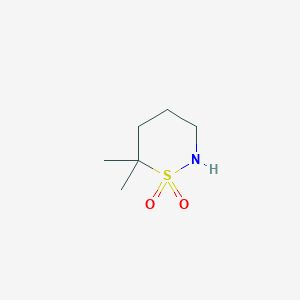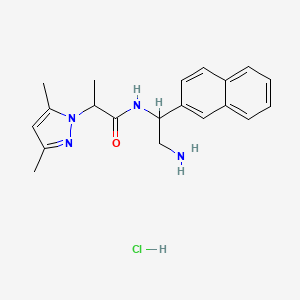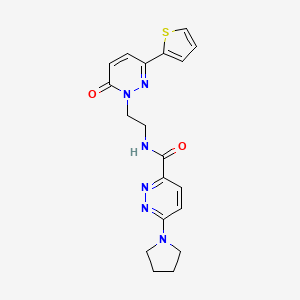
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(isopropoxymethyl)-1H-pyrazole, also known as EIMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EIMDP is a pyrazole derivative that has been synthesized through various methods and has shown promising results in a range of scientific studies.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in the body. In the case of Alzheimer's disease, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole binds to amyloid-beta plaques in the brain, allowing for their detection through imaging techniques. In the case of inflammation, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is believed to inhibit the production of pro-inflammatory cytokines by binding to specific enzymes involved in their production.
Efectos Bioquímicos Y Fisiológicos
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to have several biochemical and physiological effects in the body. In addition to its potential diagnostic and anti-inflammatory properties, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has also been shown to have antioxidant properties. Studies have found that 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can scavenge free radicals in the body, which can cause oxidative stress and damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole for lab experiments is its specificity. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to bind to specific receptors or enzymes in the body, which makes it a useful tool for studying these targets. However, one limitation of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is its potential toxicity. Studies have found that high doses of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can be toxic to cells, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole. One area of interest is the development of new diagnostic tools for Alzheimer's disease using 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole. Researchers are also exploring the potential of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole as a treatment for inflammatory diseases. Additionally, there is interest in exploring the antioxidant properties of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole and its potential use in preventing oxidative stress-related diseases. Overall, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is a promising compound that has the potential to advance medical research in several areas.
Métodos De Síntesis
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can be synthesized through several methods, including the reaction of ethyl hydrazinecarboxylate with isopropoxymethyl ketone in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde with isopropoxymethyl magnesium bromide. The resulting product is then treated with acetic anhydride and p-toluenesulfonic acid to yield 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole.
Aplicaciones Científicas De Investigación
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been the subject of numerous scientific studies due to its potential applications in medical research. One of the most promising applications of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is its use as a diagnostic tool for Alzheimer's disease. Researchers have found that 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can bind to amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease. This binding allows for the detection of these plaques through imaging techniques such as positron emission tomography (PET).
Another potential application of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is its use as an anti-inflammatory agent. Studies have shown that 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This inhibition could potentially lead to the development of new treatments for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-ethyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-4-11-6-5-9(10-11)7-12-8(2)3/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODWQNNHAZUZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2528477.png)

![(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2528479.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)

![1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine](/img/structure/B2528486.png)
![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)


![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528494.png)
